Cathepsin B Inhibition: IC50 of 10 µM Offers Moderate Potency as an Enzyme Modulator
In a comparative enzyme inhibition study, 2-amino-3-(methoxycarbonyl)benzoic acid exhibited an IC50 of approximately 10 µM against cathepsin B, a cysteine protease implicated in tumor progression and inflammatory disorders . While this value indicates moderate inhibitory activity, it establishes a baseline for structure-activity relationship (SAR) exploration and positions the compound as a tractable starting point for medicinal chemistry campaigns. By comparison, many simple benzoic acid analogs lack any appreciable cathepsin B inhibition at concentrations up to 100 µM, underscoring the enabling role of the ortho-amino and meta-ester substituents in target engagement [1]. This differentiation matters for researchers selecting a core scaffold for protease inhibitor development, as the quantifiable activity of 2-amino-3-(methoxycarbonyl)benzoic acid justifies its prioritization over inactive or uncharacterized alternatives [1].
| Evidence Dimension | Enzyme inhibition (IC50) against cathepsin B |
|---|---|
| Target Compound Data | IC50 ≈ 10 µM |
| Comparator Or Baseline | Unsubstituted benzoic acid and other simple benzoic acid analogs (IC50 > 100 µM) |
| Quantified Difference | ≥10-fold improvement in inhibitory activity |
| Conditions | Fluorescence-based assay with fluorogenic peptide substrate; specific conditions not fully detailed in accessible source |
Why This Matters
This quantifiable inhibitory activity validates the compound's utility as a protease inhibitor lead, differentiating it from inactive benzoic acid analogs and guiding medicinal chemistry selection.
- [1] Kuujia. Cas no 253120-47-7 (2-Amino-3-(methoxycarbonyl)benzoic acid). Product Overview. View Source
